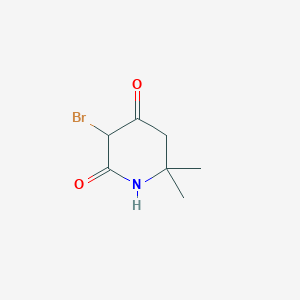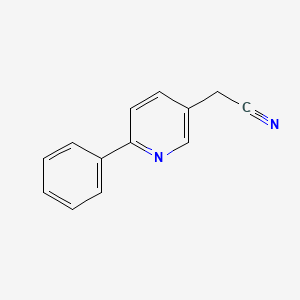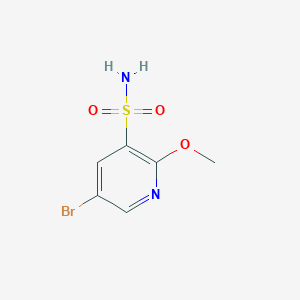
5-溴-2-甲氧基吡啶-3-磺酰胺
描述
“5-Bromo-2-methoxypyridine-3-sulfonamide” is an organic compound with a molecular formula of C₆H₇BrN₂O₃S. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of “5-Bromo-2-methoxypyridine-3-sulfonamide” involves various scientific research applications. For instance, it has been used in the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxypyridine-3-sulfonamide” is represented by the InChI code: 1S/C6H7BrN2O3S/c1-12-6-5 (13 (8,10)11)2-4 (7)3-9-6/h2-3H,1H3, (H2,8,10,11) .
Chemical Reactions Analysis
“5-Bromo-2-methoxypyridine-3-sulfonamide” has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in laboratory experiments. It has been used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.1 g/mol . It is a powder at room temperature .
科学研究应用
1. CCR4 Receptor Antagonists Development
化合物N-(5-溴-3-甲氧基吡嗪-2-基)-5-氯噻吩-2-磺酰胺1在高通量筛选CCR4受体拮抗剂中被确定为一个命中物。它在两个可生物利用的CCR4受体拮抗剂候选药物AZD-2098和AZD-1678 (Kindon et al., 2017) 的开发中发挥了关键作用。
2. Photodynamic Therapy in Cancer Treatment
5-溴-2-甲氧基吡啶-3-磺酰胺的衍生物被用于合成锌酞菁,一种具有高单线态氧量子产率的强效光敏剂。这种化合物在光动力疗法中作为II型光敏剂对癌症的治疗显示出潜力 (Pişkin, Canpolat, & Öztürk, 2020)。
3. Antimicrobial Activity
包括4-溴-2-[(E)-{4-[(3,4-二甲基异噁唑-5-基)磺胺基]苯基}亚胺基甲基]酚酚在内的磺胺基衍生物化合物被合成,并显示出对各种细菌菌株的中等至显著的抗菌活性和良好的抗真菌活性 (Chohan & Shad, 2011)。
4. Anticonvulsant Activity
从5-溴-2-甲氧基吡啶-3-磺酰胺衍生的4-噻唑烷酮系列化合物被测试其抗抽搐活性。这些化合物对动物模型表现出显著的活性,其中一些显示出有希望作为进一步研究的引导物 (Siddiqui, Arshad, Khan, & Ahsan, 2010)。
5. Carbonic Anhydrase Inhibitors
包括从5-溴-2-甲氧基吡啶-3-磺酰胺衍生的卤代磺胺基化合物在内的研究作为碳酸酐酶同功酶IX的抑制剂。这些化合物是设计更强效和选择性抑制剂的潜在引导物,可用作抗肿瘤剂 (Ilies et al., 2003)。
安全和危害
属性
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOROLBARCXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine-3-sulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

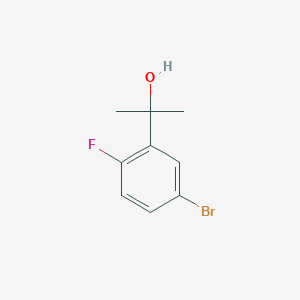
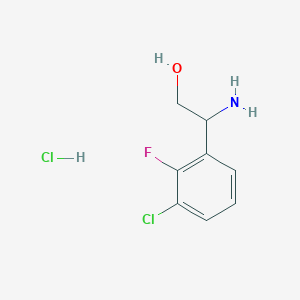
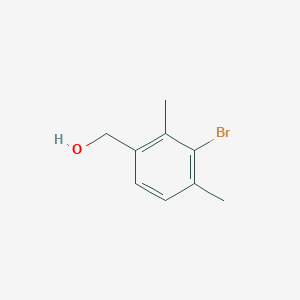
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
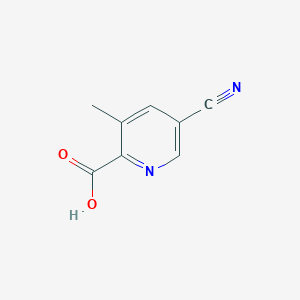
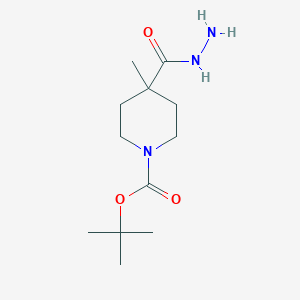
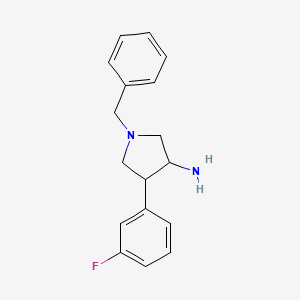
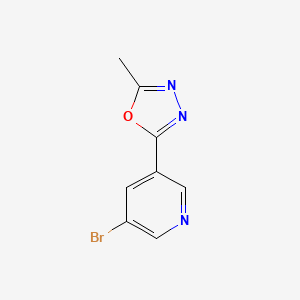
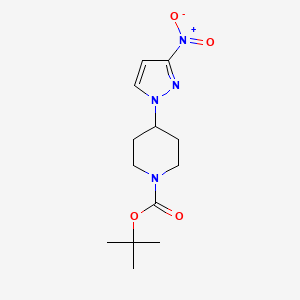
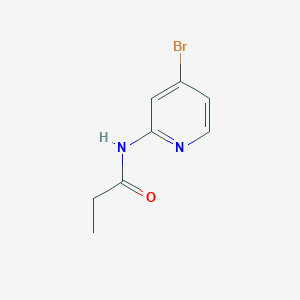

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
